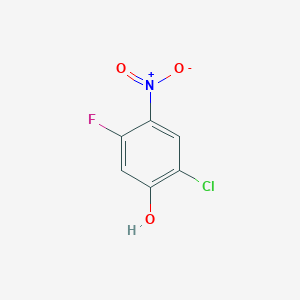
2-Chloro-5-fluoro-4-nitrophenol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmaceutical Intermediates
2-Chloro-5-fluoro-4-nitrophenol: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity due to the presence of chloro, fluoro, and nitro groups makes it a valuable precursor in creating complex molecules for medicinal purposes .
Environmental Biotechnology
This compound plays a significant role in environmental biotechnology. It serves as a model compound for studying the degradation pathways of chlorinated nitrophenols, which are common pollutants. Understanding its degradation via pathways like the 1,2,4-benzenetriol pathway in bacteria helps in bioremediation efforts to clean up contaminated sites .
Pesticide and Dye Manufacturing
As an intermediate, 2-Chloro-5-fluoro-4-nitrophenol is used in the chemical synthesis of various pesticides and dyes. The nitro group, in particular, is a functional group that is often found in synthetic dyes, providing the necessary properties for dyeing processes .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent due to its distinct chemical properties. Its unique spectral characteristics allow it to be used in spectroscopic analysis and as a calibration standard for detecting similar compounds .
Synthesis of Ceritinib Intermediate
It is also employed in the synthesis of intermediates for Ceritinib, a medication used in cancer treatment. The presence of the fluoro group in particular enhances the binding affinity of pharmaceuticals to their target proteins .
Research on Microbial Degradation
2-Chloro-5-fluoro-4-nitrophenol: is used in microbiological research to study the metabolic pathways of microbial degradation. Researchers investigate how microorganisms metabolize this compound, which can lead to the discovery of new enzymes and degradation mechanisms .
Creation of Achiral Analogs
This chemical is used in the synthesis of achiral analogs of certain bioactive molecules. For example, it has been used in the creation of analogs of duocarmycin SA, which is a compound of interest in cancer research due to its DNA-binding properties .
Mécanisme D'action
Target of Action
It’s known that nitrophenols like this compound often interact with various enzymes and proteins within a cell, disrupting normal cellular functions .
Mode of Action
Nitrophenols are generally known to interfere with the normal functioning of cells by reacting with various cellular components .
Biochemical Pathways
2-Chloro-5-fluoro-4-nitrophenol is degraded via the 1,2,4-benzenetriol (BT) pathway in certain Gram-negative bacteria . The hnp gene cluster, which is significantly upregulated in the presence of 2-Chloro-5-fluoro-4-nitrophenol, is suspected to be involved in this catabolic process . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2-Chloro-5-fluoro-4-nitrophenol to BT via chloro-1,4-benzoquinone .
Pharmacokinetics
It’s known that nitrophenols are generally well-absorbed in the gastrointestinal tract .
Result of Action
Nitrophenols are generally toxic and can cause cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-fluoro-4-nitrophenol. For instance, certain bacteria can degrade this compound under specific environmental conditions . .
Propriétés
IUPAC Name |
2-chloro-5-fluoro-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYLZKROLAFAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-nitrophenol | |
CAS RN |
524955-92-8 | |
| Record name | 2-chloro-5-fluoro-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol](/img/structure/B1429215.png)







